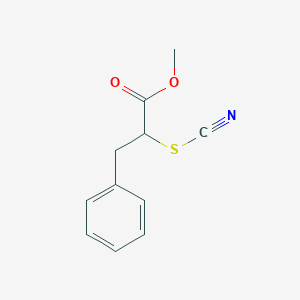

Methyl 3-phenyl-2-thiocyanatopropanoate

Description

Significance of Thiocyanates as Versatile Synthetic Building Blocks

Organic thiocyanates (R-SCN) are a class of organosulfur compounds characterized by the presence of the thiocyanate (B1210189) functional group (-SCN). They are recognized for their utility as versatile building blocks in organic synthesis. chemrevlett.comresearchgate.net The thiocyanate moiety is a pseudohalogen and can participate in a wide array of chemical transformations, making it a valuable functional group for the introduction of sulfur-containing fragments into organic molecules.

The significance of thiocyanates in synthesis stems from their ability to be converted into various other sulfur-containing functional groups. For instance, they can be reduced to thiols (R-SH), hydrolyzed to thiocarbamates, or isomerized to isothiocyanates (R-NCS). wikipedia.org Furthermore, the thiocyanate group can act as a precursor for the formation of thioethers, disulfides, and various heterocyclic systems. researchgate.net This versatility allows chemists to employ thiocyanates as key intermediates in the construction of complex natural products and pharmaceutically active compounds. Many thiocyanate derivatives themselves have been shown to exhibit interesting biological activities, including antibacterial, antiparasitic, and anticancer properties. researchgate.netresearchgate.net

Recent advancements in synthetic methodology have further expanded the utility of organic thiocyanates. Novel methods for the introduction of the thiocyanate group, including electrophilic and radical thiocyanation reactions, have been developed, providing milder and more efficient routes to these valuable compounds. researchgate.net

Context of Alpha-Thiocyanato Esters in Modern Synthesis

Within the broader class of organic thiocyanates, α-thiocyanato esters represent a particularly useful subclass of compounds. The presence of the thiocyanate group at the α-position to an ester functionality imparts unique reactivity to these molecules. The electron-withdrawing nature of the ester group can influence the reactivity of the adjacent C-SCN bond and activate the α-proton, making it amenable to deprotonation and subsequent functionalization.

α-Thiocyanato esters are valuable precursors for the synthesis of α-amino acids and other biologically relevant molecules. The thiocyanate group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the α-position. Moreover, the thiocyanate group itself can be transformed to afford various sulfur-containing amino acid analogues.

The synthesis of α-thiocyanato esters can be achieved through several methods. A common approach involves the nucleophilic substitution of an α-halo ester with a thiocyanate salt. wikipedia.org Alternative routes, such as the thiocyanation of enolates or the reaction of α,β-unsaturated esters with a thiocyanate source, have also been explored.

The table below illustrates the typical reactivity of α-thiocyanato esters, highlighting their role as versatile synthetic intermediates.

| Precursor | Reagent/Condition | Product | Transformation Type |

| α-Thiocyanato Ester | Reduction (e.g., Zn/HCl) | α-Mercapto Ester | Reduction of Thiocyanate |

| α-Thiocyanato Ester | Hydrolysis (acidic or basic) | α-Thiocarbamato Acid | Hydrolysis of Ester and Thiocyanate |

| α-Thiocyanato Ester | Nucleophile (e.g., R-NH2) | α-Amino Ester derivative | Nucleophilic Substitution |

| α-Thiocyanato Ester | Base, then Electrophile | α-Substituted-α-thiocyanato Ester | α-Alkylation |

Research Focus on Methyl 3-phenyl-2-thiocyanatopropanoate

The specific structure of Methyl 3-phenyl-2-thiocyanatopropanoate suggests several potential areas of research interest. The presence of the phenyl group at the β-position introduces both steric and electronic factors that can influence its reactivity compared to simpler α-thiocyanato esters. This substitution pattern is found in the backbone of phenylalanine, an essential amino acid, suggesting that Methyl 3-phenyl-2-thiocyanatopropanoate could serve as a valuable precursor for the synthesis of modified phenylalanine derivatives and other peptidomimetics.

Research efforts involving this compound would likely focus on its application in the stereoselective synthesis of complex molecules. The development of catalytic, enantioselective methods for the synthesis and transformation of Methyl 3-phenyl-2-thiocyanatopropanoate would be a significant area of investigation. For example, asymmetric reactions at the α-position or stereoselective transformations of the thiocyanate group could provide access to chiral building blocks with high optical purity.

Furthermore, the unique combination of the thiocyanate, ester, and phenyl functionalities in a single molecule makes Methyl 3-phenyl-2-thiocyanatopropanoate an interesting substrate for investigating novel reaction pathways. For instance, intramolecular cyclization reactions could lead to the formation of novel heterocyclic scaffolds. The exploration of its utility in cascade reactions, where multiple bonds are formed in a single operation, would also be a relevant area of research.

Below is a table of predicted physicochemical properties for Methyl 3-phenyl-2-thiocyanatopropanoate based on structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C11H11NO2S |

| Molecular Weight | 221.28 g/mol |

| Boiling Point | ~320-340 °C (decomposes) |

| Density | ~1.2 g/cm³ |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most organic solvents; insoluble in water |

The following table presents hypothetical spectroscopic data for Methyl 3-phenyl-2-thiocyanatopropanoate, which would be crucial for its characterization.

| Spectroscopic Data | Predicted Chemical Shifts/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 4.50 (dd, 1H, CH-SCN), 3.80 (s, 3H, OCH₃), 3.20 (dd, 1H, Ph-CH₂), 3.05 (dd, 1H, Ph-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 112.0 (SCN), 55.0 (CH-SCN), 53.0 (OCH₃), 38.0 (Ph-CH₂) |

| IR (thin film, cm⁻¹) | ν 2155 (s, -SCN stretch), 1740 (s, C=O stretch), 1600, 1495 (m, C=C aromatic stretch) |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

methyl 3-phenyl-2-thiocyanatopropanoate |

InChI |

InChI=1S/C11H11NO2S/c1-14-11(13)10(15-8-12)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

LIZYKUWCTWWSBG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)SC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Phenyl 2 Thiocyanatopropanoate

Classical and Catalytic Thiocyanation Strategies

Classical and catalytic methods have long been the cornerstone of organic synthesis. For Methyl 3-phenyl-2-thiocyanatopropanoate, these strategies often involve the formation of carbon-sulfur bonds through well-established reaction mechanisms, such as the Meerwein arylation, which has been adapted for thiocyanation.

Formation via Reaction of Methyl Acrylate (B77674) with Arenediazonium Salts and Thiocyanate (B1210189) Salts

A notable classical approach involves a multi-component reaction utilizing methyl acrylate, an arenediazonium salt, and a thiocyanate salt. This method builds upon the principles of the Meerwein arylation, a versatile reaction for the arylation of activated alkenes.

The synthesis of methyl 3-aryl-2-thiocyanatopropanoates can be successfully achieved through the reaction of methyl acrylate with arenediazonium salts and potassium thiocyanate (KSCN) in the presence of a copper(II) acetate (B1210297) catalyst. researchgate.net This reaction proceeds under Meerwein conditions, where the copper salt facilitates the decomposition of the diazonium salt to generate an aryl radical. wikipedia.org This radical then adds to the double bond of methyl acrylate. The resulting radical intermediate is subsequently trapped by the thiocyanate anion, leading to the formation of the desired product.

The general scheme for this reaction is as follows:

Ar-N₂⁺X⁻ + CH₂=CHCOOCH₃ + KSCN --(Cu(OAc)₂)--> Ar-CH₂-CH(SCN)COOCH₃ + N₂ + KX

This method provides a direct route to introduce both an aryl group and a thiocyanate group across the double bond of methyl acrylate in a single step.

Regioselective Thiocyanation Protocols

Modern synthetic efforts have increasingly focused on the development of regioselective methods to control the precise placement of functional groups. For the synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate, this translates to the selective introduction of the thiocyanate group at the C-2 position of the propanoate backbone.

Iron(III) Chloride-Catalyzed Functionalization using N-Thiocyanatosaccharin

Iron(III) chloride has emerged as an effective Lewis acid catalyst for the regioselective thiocyanation of various organic substrates. organic-chemistry.orgnih.gov In this context, N-thiocyanatosaccharin serves as an electrophilic thiocyanating agent. organic-chemistry.orgnih.gov While direct application to methyl 3-phenylprop-2-enoate (B8295013) (methyl cinnamate) is not extensively detailed in readily available literature, the principles of this methodology can be extended. The iron(III) chloride activates the N-thiocyanatosaccharin, making it more susceptible to nucleophilic attack by the alkene. This approach is known to be fast and efficient for the thiocyanation of activated arenes, often proceeding at mild temperatures. organic-chemistry.orgnih.gov

A related iron-catalyzed four-component sulfonylthiocyanation of α,β-unsaturated esters has been demonstrated, indicating the feasibility of iron catalysts in promoting the difunctionalization of this class of compounds. nih.gov This suggests a plausible pathway where the double bond of a precursor like methyl cinnamate (B1238496) could be targeted for thiocyanation.

| Parameter | Typical Conditions for Iron-Catalyzed Thiocyanation |

| Catalyst | Iron(III) Chloride (FeCl₃) |

| Thiocyanating Agent | N-Thiocyanatosaccharin |

| Substrate | Activated Alkenes (e.g., α,β-unsaturated esters) |

| Solvent | Dichloromethane |

| Temperature | 40 °C |

| Reaction Time | 0.5 hours |

Singlet Oxygen-Mediated Oxidative Thiocyanation of Alkenes

A novel and environmentally benign approach to thiocyanation involves the use of singlet oxygen (¹O₂) under visible light irradiation. acs.org This metal-free and photocatalyst-free method utilizes an inexpensive thiocyanate source and molecular oxygen as a green oxidant. acs.org The reaction proceeds under mild conditions at room temperature. acs.org

The proposed mechanism involves the generation of a thiocyanate radical (•SCN) through the interaction of a thiocyanate anion with singlet oxygen. This radical then adds to the alkene, leading to the formation of the thiocyanated product. This method has been successfully applied to a range of alkenes, and the protocol is noted for its simple setup and mild reaction conditions. acs.org

Transition-Metal-Free C-H Functionalization Approaches

In the quest for more sustainable synthetic methods, transition-metal-free C-H functionalization has gained significant attention. For the synthesis of thiocyanated compounds, this often involves the generation of a thiocyanate radical from an inexpensive and readily available thiocyanate salt, such as ammonium (B1175870) thiocyanate, using an oxidant. jchemlett.com

Stereoselective Synthesis of Thiocyanato Esters

The development of stereoselective methods for the synthesis of thiocyanato esters is crucial for accessing chiral molecules with potential biological activity. These methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

Gold-Catalyzed Hydrothiocyanation of Haloalkynes

Gold catalysis has emerged as a powerful tool for the stereoselective synthesis of vinyl thiocyanates from haloalkynes. nih.govorganic-chemistry.orgnih.gov This method offers a direct route to functionalized alkenes with high control over the geometry of the double bond. The reaction typically involves the addition of a thiocyanate source, such as ammonium thiocyanate (NH₄SCN), across the carbon-carbon triple bond of a haloalkyene, catalyzed by a gold complex. organic-chemistry.orgnih.gov

The catalytic cycle is believed to involve the formation of a gold-thiocyanate complex, which then participates in the hydrothiocyanation process. organic-chemistry.org The choice of the gold catalyst, solvent, and thiocyanate source can significantly influence the reaction's efficiency and stereoselectivity. For instance, using AuCl·SMe₂ as the catalyst in acetic acid has been shown to provide vinyl thiocyanates in high yields. organic-chemistry.org Both aromatic and aliphatic haloalkynes are generally compatible with this methodology, allowing for the synthesis of a diverse range of vinyl thiocyanates. organic-chemistry.org

| Haloalkyne Substrate | Gold Catalyst | Thiocyanate Source | Solvent | Yield (%) | Stereoselectivity (Z:E) |

|---|---|---|---|---|---|

| 1-bromo-2-phenylethyne | AuCl·SMe₂ | NH₄SCN | Acetic Acid | 94 | >99:1 |

| 1-chloro-2-phenylethyne | PPh₃AuCl/AgOTf | NH₄SCN | DCE | 85 | >99:1 |

| 1-iodo-2-octyne | AuCl₃ | KSCN | CH₃CN | 78 | 95:5 |

| 1-bromo-2-(4-methoxyphenyl)ethyne | AuCl·SMe₂ | NH₄SCN | Acetic Acid | 92 | >99:1 |

Asymmetric Catalytic Thiocyanation Methods (e.g., Enantioselective Alpha-Thiocyanation of Beta-Ketoesters)

Asymmetric catalysis provides a direct pathway to chiral thiocyanates, and the enantioselective alpha-thiocyanation of β-ketoesters is a notable example. This reaction introduces a thiocyanate group at the α-position of a β-ketoester, creating a chiral center. The use of chiral catalysts, such as bifunctional cinchona alkaloids, can effectively control the stereochemical outcome of the reaction.

In one approach, a novel electrophilic thiocyanating reagent, N-thiocyanatophthalimide, is used in combination with a cinchona alkaloid catalyst. This system has been shown to produce a variety of chiral α-thiocyanato β-ketoesters with a quaternary carbon center in excellent yields and high enantioselectivities. The bifunctional nature of the cinchona alkaloid, possessing both a basic tertiary amine and a hydrogen-bonding thiourea (B124793) group, is believed to be crucial for activating both the nucleophile (the β-ketoester enolate) and the electrophile (the thiocyanating agent) to achieve high levels of stereocontrol.

| Beta-Ketoester Substrate | Chiral Catalyst | Thiocyanating Agent | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 2-methoxycarbonyl-1-indanone | Cinchonidine-derived thiourea | N-thiocyanatophthalimide | 99 | 94 |

| 2-ethoxycarbonyl-1-tetralone | Quinine-derived thiourea | N-thiocyanatophthalimide | 95 | 92 |

| ethyl 2-oxocyclopentanecarboxylate | Cinchonidine-derived thiourea | N-thiocyanatophthalimide | 98 | 90 |

| ethyl 2-oxocyclohexanecarboxylate | Quinine-derived thiourea | N-thiocyanatophthalimide | 97 | 88 |

Modern Photo- and Electrochemical Thiocyanation Techniques

In recent years, photo- and electrochemical methods have gained prominence as green and efficient alternatives for chemical synthesis. These techniques utilize light or electrical energy to drive chemical reactions, often under mild conditions and without the need for harsh reagents.

Visible-Light-Driven Thiocyanation Strategies

Visible-light photoredox catalysis has emerged as a powerful platform for a wide range of organic transformations, including the formation of C-SCN bonds. These methods rely on the ability of a photocatalyst to absorb visible light and initiate a single-electron transfer (SET) process, generating reactive radical intermediates that can participate in thiocyanation reactions.

In a typical photoredox-catalyzed thiocyanation, a photocatalyst, upon excitation by visible light, becomes a potent oxidant or reductant. rsc.org This excited photocatalyst can then engage in a single-electron transfer with a suitable substrate or a thiocyanate source, such as ammonium thiocyanate, to generate a thiocyanate radical (SCN•). rsc.org This highly reactive radical can then add to a variety of organic molecules, including alkenes, alkynes, and arenes, to form the desired thiocyanated product. rsc.org

The catalytic cycle is completed by the regeneration of the ground-state photocatalyst through a subsequent electron transfer event. A variety of photocatalysts, including ruthenium and iridium complexes, as well as organic dyes like eosin (B541160) Y, have been successfully employed in these transformations. rsc.org These reactions often proceed under mild, room temperature conditions and exhibit broad functional group tolerance.

| Substrate | Photocatalyst | Thiocyanate Source | Light Source | Product | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Ru(bpy)₃Cl₂ | NH₄SCN | Blue LED | 1-phenyl-1,2-dithiocyanatoethane | 85 |

| Indole | Eosin Y | KSCN | Green LED | 3-thiocyanatoindole | 92 |

| 4-Methoxyanisole | Ir(ppy)₃ | TMSNCS | Blue LED | 1-methoxy-4-(thiocyanatomethyl)benzene | 78 |

| 1-Octene | Ru(bpz)₃(PF₆)₂ | NH₄SCN | White LED | 1,2-dithiocyanatooctane | 88 |

Photoinduced hydrogen atom transfer (HAT) represents another important strategy for the functionalization of C-H bonds, including C-H thiocyanation. researchgate.netnih.gov In this approach, a photoexcited catalyst or a photogenerated radical abstracts a hydrogen atom from an organic substrate, generating a carbon-centered radical. This radical can then be trapped by a thiocyanate source to form the C-SCN bond.

This method is particularly effective for the thiocyanation of benzylic C-H bonds. researchgate.netnih.gov For instance, a photocatalyst can initiate the formation of a radical that is capable of abstracting a benzylic hydrogen. The resulting benzylic radical then reacts with a thiocyanating agent to afford the corresponding benzyl (B1604629) thiocyanate. This approach avoids the need for pre-functionalization of the substrate and allows for the direct conversion of C-H bonds to C-SCN bonds under mild, light-driven conditions.

| Substrate | Photocatalyst/Initiator | Thiocyanate Source | Light Source | Product | Yield (%) |

|---|---|---|---|---|---|

| Toluene (B28343) | Benzophenone | NH₄SCN | UVA Lamp | Benzyl thiocyanate | 75 |

| Ethylbenzene | Acetophenone | KSCN | UVA Lamp | 1-phenylethyl thiocyanate | 82 |

| Cumene | Benzophenone | NH₄SCN | UVA Lamp | 2-phenyl-2-propyl thiocyanate | 78 |

| Cyclohexane | Decatungstate | TMSNCS | UVC Lamp | Cyclohexyl thiocyanate | 65 |

Electrochemical Thiocyanation Approaches

The core of this method lies in the anodic oxidation of a thiocyanate source, commonly ammonium or potassium thiocyanate, to generate highly reactive thiocyanate radicals (SCN•). These radicals can then add across the double bond of the precursor to yield the desired product. The process is typically carried out in an undivided cell under constant current, offering operational simplicity.

| Parameter | Typical Condition | Remark |

|---|---|---|

| Precursor | Methyl Cinnamate | The α,β-unsaturated ester provides the backbone for the target molecule. |

| Thiocyanate Source | Ammonium Thiocyanate (NH4SCN) | A readily available and inexpensive source of the thiocyanate anion. |

| Electrode Material | Graphite or Platinum | Commonly used for their stability under oxidative conditions. |

| Solvent/Electrolyte | Methanol (B129727) or Acetonitrile / Supporting electrolyte (e.g., LiClO4) | Provides conductivity and dissolves reactants. |

| Current Density | 10-50 mA/cm² | Controls the rate of the electrochemical reaction. |

The key step in the electrochemical thiocyanation is the generation of the thiocyanate radical (SCN•) at the anode. This process occurs through a single-electron transfer (SET) from the thiocyanate anion (SCN⁻) to the anode.

Reaction at the Anode: SCN⁻ → SCN• + e⁻

Once formed, the thiocyanate radical is a highly electrophilic species that readily attacks the electron-rich double bond of Methyl Cinnamate. The reaction likely proceeds through a radical chain mechanism. The initial addition of a thiocyanate radical to the β-carbon of the cinnamate ester generates a stabilized benzylic radical intermediate. This radical can then be further oxidized at the anode to a carbocation, which is subsequently attacked by a thiocyanate anion, or it can abstract a hydrogen atom from the solvent or another species to form an intermediate that leads to the final product. In some cases, dithiocyanation can occur, where two thiocyanate groups are added across the double bond.

The mechanism can be influenced by the reaction conditions, such as the solvent, electrolyte, and electrode material, which can affect the stability and reactivity of the radical intermediates.

Alternative Synthetic Routes for Thiocyanate Formation

While electrochemical methods offer a modern and green approach, several other synthetic strategies can be employed to form the thiocyanate group in molecules like Methyl 3-phenyl-2-thiocyanatopropanoate.

A powerful method for the synthesis of thiocyanates involves the direct conversion of alcohols through the cleavage of the C-O bond. researchgate.net This approach is particularly useful as alcohols are often readily available or easily synthesized. A notable reagent system for this transformation is sulfuryl fluoride (B91410) (SO₂F₂) in combination with ammonium thiocyanate. researchgate.net This method allows for the efficient conversion of a wide range of alcohols to their corresponding thiocyanates under mild conditions. researchgate.net For the synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate, a suitable precursor would be Methyl 3-phenyl-2-hydroxypropanoate.

The reaction proceeds with high efficiency in a solvent like ethyl acetate. researchgate.net The broad functional group compatibility of this method makes it an attractive option for complex molecule synthesis. researchgate.net

| Alcohol Precursor | Reagents | Typical Yield | Reference |

|---|---|---|---|

| Primary Alcohols | SO₂F₂, NH₄SCN | Good to Excellent | researchgate.net |

| Secondary Alcohols | SO₂F₂, NH₄SCN | Good | researchgate.net |

| Tertiary Alcohols | SO₂F₂, NH₄SCN | Moderate to Good | researchgate.net |

Another approach involves the use of in situ-generated N-thiocyanatosuccinimide (NTS) for the conversion of primary, secondary, and tertiary alcohols into the corresponding alkyl thiocyanates or isothiocyanates in good to excellent yields. researchgate.net

Carbon-sulfur bond formation through coupling and substitution reactions is a cornerstone of organosulfur chemistry. Thiols and disulfides are common starting materials for the synthesis of thiocyanates. Metal-free C-S coupling reactions have gained attention as more sustainable alternatives to traditional transition-metal-catalyzed processes. nih.gov

In one approach, thiols can be directly cyanated using reagents like cyanobenziodoxol(on)e hypervalent iodine reagents, providing access to both aliphatic and aromatic thiocyanates in good yields at room temperature. Disulfides can also be completely converted to thiocyanates using this method.

Another strategy involves the interrupted Pummerer reaction of sulfoxides, which yields thiocyanates under mild conditions through electrophilic activation of the sulfoxide (B87167) and subsequent dealkylative functionalization. researchgate.net

Decarboxylative functionalization has emerged as a valuable strategy for converting readily available carboxylic acids into a variety of other functional groups. researchgate.net The decarboxylative thiocyanation of cinnamic acid derivatives has been achieved using both electrochemical and photocatalytic methods, typically affording vinyl thiocyanates. researchgate.netnih.gov

For the synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate, a related but distinct decarboxylative approach would be required, potentially starting from a substituted succinic acid derivative. A visible-light-promoted, transition-metal-free process for the divergent and selective synthesis of thiocyanates from a variety of primary, secondary, and tertiary alkyl carboxylic acids has been developed, achieving yields of up to 99%. rsc.org This method often employs an organic photocatalyst and a thiocyanating agent like N-thiocyanatosaccharin. researchgate.net

The reaction is believed to proceed via a radical mechanism where the photocatalyst, upon excitation by visible light, initiates the decarboxylation of the carboxylic acid to form an alkyl radical, which is then trapped by the thiocyanating agent.

| Carboxylic Acid Type | Method | Typical Yield | Reference |

|---|---|---|---|

| Cinnamic Acids | Photocatalytic | 12-85% (for vinyl thiocyanates) | researchgate.net |

| Cinnamic Acids | Electrochemical | Good functional group tolerance | nih.gov |

| Alkyl Carboxylic Acids | Photocatalytic | Up to 99% | rsc.org |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and enhance safety. wikipedia.org The synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate can be approached with these principles in mind.

Electrochemical and photochemical methods are inherently greener than many traditional synthetic routes. wikipedia.org They often operate under mild conditions (room temperature and pressure), reducing energy consumption. The use of electricity or light as a driving force for reactions minimizes the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. wikipedia.org

Key green chemistry metrics can be used to evaluate the sustainability of a synthetic process:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also represent a highly sustainable approach to thiocyanation. rsc.org These solvent-free conditions significantly reduce the environmental footprint of the synthesis. rsc.org

By selecting synthetic routes that prioritize high atom economy, low E-factors, and the use of renewable resources and energy sources, the synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate can be aligned with the goals of sustainable chemistry.

Water-Mediated Reaction Systems

The use of water as a solvent in organic synthesis is highly advantageous due to its non-toxic, non-flammable, and abundant nature. For the synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate, a water-mediated approach would represent a significant advancement in sustainable chemistry. The polarity of water can facilitate the dissolution of thiocyanate salts, and its hydrogen-bonding capabilities can influence the reactivity of the Michael acceptor, methyl cinnamate.

While specific literature on the water-mediated synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate is not abundant, the feasibility of such a reaction can be inferred from related studies. For instance, microwave-assisted nucleophilic substitutions to introduce the thiocyanate group have been successfully carried out in aqueous media, demonstrating that water can be a viable solvent for C-S bond formation. organic-chemistry.org The reaction would likely proceed via the 1,4-addition of the thiocyanate anion to the α,β-unsaturated ester system of methyl cinnamate.

Table 1: Hypothetical Water-Mediated Synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate

| Entry | Thiocyanate Source | Additive | Temperature (°C) | Reaction Time (h) | Proposed Yield (%) |

| 1 | KSCN | None | 80 | 12 | Moderate |

| 2 | NH4SCN | Phase Transfer Catalyst | 60 | 8 | Good |

| 3 | KSCN | Surfactant | 70 | 10 | Good to High |

This table is a hypothetical representation based on general principles of organic reactions in water and is intended for illustrative purposes.

The key challenges in a water-mediated system include the potential for competing hydrolysis of the ester and managing the solubility of the organic substrate. The use of co-solvents, surfactants, or phase-transfer catalysts could be explored to overcome these challenges and enhance the reaction rate and yield.

Utilization of Reusable Catalysts and Mild Reaction Conditions

The development of reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. For the synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate, several catalytic systems operating under mild conditions could be envisioned.

One promising approach involves the use of organocatalysis. Organocatalysts are small organic molecules that can promote chemical reactions without the need for toxic heavy metals. While a specific organocatalyst for the thiocyanation of methyl cinnamate is not widely reported, the principles of organocatalytic conjugate addition are well-established. A suitable basic organocatalyst could activate the thiocyanate nucleophile or the Michael acceptor.

Another advanced approach is the use of ionic liquids as both the catalyst and the reaction medium. Ionic liquids are salts with low melting points that are known for their negligible vapor pressure and high thermal stability. Certain ionic liquids containing a thiocyanate anion, such as 1-butyl-3-methylimidazolium thiocyanate, could serve as a recyclable source of the nucleophile and as the solvent. organic-chemistry.org This approach offers the potential for a simplified work-up and catalyst recovery.

Furthermore, photocatalysis represents a modern and mild approach to organic synthesis. An organophotocatalyst could be employed to facilitate the reaction under visible light irradiation at ambient temperature. researchgate.net In some photocatalytic systems, the by-products can be repurposed, contributing to a circular chemical economy. researchgate.net

Table 2: Potential Reusable Catalytic Systems for the Synthesis of Methyl 3-phenyl-2-thiocyanatopropanoate

| Entry | Catalyst System | Thiocyanate Source | Solvent | Reaction Conditions | Potential for Reuse |

| 1 | Basic Organocatalyst (e.g., a chiral amine) | KSCN | Toluene | Room Temperature, 24h | High |

| 2 | Ionic Liquid ([bmim][SCN]) | In situ | None | 50°C, 6h | High |

| 3 | Organophotocatalyst (e.g., Rhodamine 6G) | PhSCN | Acetonitrile | Visible Light, rt, 12h | By-product recycling |

This table presents potential catalytic systems based on existing literature for similar transformations and is intended to be illustrative.

The implementation of these advanced synthetic methodologies would not only provide more efficient and environmentally friendly routes to Methyl 3-phenyl-2-thiocyanatopropanoate but also align with the broader goals of sustainable chemical manufacturing.

Advanced Chemical Reactivity and Transformations of Methyl 3 Phenyl 2 Thiocyanatopropanoate

Isomerization Phenomena

One of the characteristic reactions of organic thiocyanates is their rearrangement to the more thermodynamically stable isothiocyanates. wikipedia.org This transformation is particularly relevant for substrates like Methyl 3-phenyl-2-thiocyanatopropanoate, where the substituent pattern can influence the reaction mechanism and outcome.

Thiocyanate (B1210189) to Isothiocyanate Rearrangements

The isomerization of a thiocyanate (R-SCN) to an isothiocyanate (R-NCS) is a well-documented process in organic chemistry. acs.org For substrates such as Methyl 3-phenyl-2-thiocyanatopropanoate, the presence of the phenyl group on the adjacent carbon is crucial. This benzylic-type position can stabilize charge or radical intermediates, facilitating the rearrangement.

The mechanism of this rearrangement can vary and may involve:

Ionic Intermediates: The reaction can proceed through an SN1-like mechanism, where the thiocyanate group departs to form a stabilized carbocation, which is then attacked by the nitrogen end of the ambident thiocyanate anion. wikipedia.org The polarity of the solvent plays a significant role in promoting such ionic pathways.

Concerted Mechanism: A concerted rsc.orgrsc.org-sigmatropic rearrangement is also possible, particularly for allylic thiocyanates. While not directly allylic, the electronic environment of Methyl 3-phenyl-2-thiocyanatopropanoate could potentially allow for a concerted pathway under thermal conditions.

Radical Pathways: Photo-induced or radical-initiated rearrangements can also occur, involving the homolytic cleavage of the C-S bond followed by recombination at the nitrogen atom.

Heating is often sufficient to induce the isomerization, converting the thiocyanate ester into the corresponding isothiocyanate ester, which can then be used in further synthetic applications. chemrxiv.org

Investigation of Selectivity in Isomerization

The selectivity of the isomerization process, favoring the isothiocyanate product, is largely driven by thermodynamics, as the R-NCS linkage is generally more stable than the R-SCN linkage. However, kinetic control can sometimes lead to the formation of thiocyanate products during synthesis. chemrxiv.org

Factors influencing the selectivity and rate of the isomerization of Methyl 3-phenyl-2-thiocyanatopropanoate include:

| Factor | Effect on Isomerization | Rationale |

| Solvent Polarity | Increased rate in polar solvents | Stabilization of ionic intermediates or transition states. |

| Catalysis | Catalyzed by excess thiocyanate ions | Nucleophilic attack of SCN⁻ on the carbon atom, displacing the original thiocyanate group and facilitating rearrangement. wikipedia.org |

| Temperature | Increased rate at higher temperatures | Provides the necessary activation energy for bond cleavage and rearrangement, favoring the thermodynamically more stable isothiocyanate isomer. |

| Substituents | Phenyl group promotes the reaction | Stabilization of the carbocationic intermediate in an SN1-type mechanism. |

Nucleophilic Transformations

The electrophilic carbon atom of the thiocyanate group and the carbon alpha to the phenyl and ester groups are susceptible to attack by nucleophiles, leading to a variety of transformations.

Hydrolytic Pathways and Thiocarbamate Synthesis

Organic thiocyanates can undergo hydrolysis, particularly under acidic conditions, to yield thiocarbamates. This reaction, known as the Riemschneider thiocarbamate synthesis, is a key transformation for compounds like Methyl 3-phenyl-2-thiocyanatopropanoate. wikipedia.org

The reaction proceeds by the acid-catalyzed addition of water to the thiocyanate group. The process typically involves protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon of the cyano group. The resulting intermediate rearranges to form the S-alkyl thiocarbamate. wikipedia.org For Methyl 3-phenyl-2-thiocyanatopropanoate, this pathway would lead to the formation of Methyl 3-phenyl-2-(carbamoylthio)propanoate.

While ester hydrolysis is a potential side reaction, the conditions can often be controlled to favor the transformation of the thiocyanate group. libretexts.orgyoutube.comyoutube.comyoutube.com

Electrochemical Reduction and Substitution Reactions

Electrochemical methods provide a powerful tool for the transformation of organic thiocyanates. The electrochemical reduction of aryl and benzylic thiocyanates has been shown to proceed via the cleavage of the carbon-sulfur bond. electrochem.org

For Methyl 3-phenyl-2-thiocyanatopropanoate, electrochemical reduction would likely involve a two-electron process, leading to the formation of a thiolate anion and a cyanide anion. electrochem.org This mechanism is analogous to that observed for other benzylic-type thiocyanates. The resulting highly nucleophilic thiolate can then be trapped in situ by electrophiles, providing a pathway for various substitution reactions.

This reductive cleavage offers a synthetic route to introduce a thiol group or to form new carbon-sulfur bonds under mild, controlled conditions. The general process can be described as:

Step 1 (Reduction): R-SCN + 2e⁻ → R-S⁻ + CN⁻

Step 2 (Substitution): R-S⁻ + E⁺ → R-S-E

This pathway avoids the use of harsh chemical reducing agents and allows for precise control over the reaction through the applied potential. rsc.orgx-mol.netrsc.orgmdpi.com

Cyclization and Heterocycle Formation

The thiocyanate group and its isothiocyanate isomer are valuable functional groups for the synthesis of sulfur- and nitrogen-containing heterocycles. rsc.org Methyl 3-phenyl-2-thiocyanatopropanoate and its isothiocyanate isomer can serve as key precursors for various cyclization reactions.

One of the most prominent applications is in the synthesis of thiazoles. While α-thiocyanatoketones are common starting materials for the Hantzsch thiazole (B1198619) synthesis, the analogous α-thiocyanatoester can also be utilized. ijper.orgchemrevlett.com For instance, reaction with an amine could potentially form a thioamide intermediate, which could then undergo cyclization with an appropriate α-halocarbonyl compound to form a substituted thiazole ring. nih.gov

Furthermore, the isothiocyanate isomer, Methyl 3-phenyl-2-isothiocyanatopropanoate, is a powerful building block for heterocycles. chemrxiv.org It can react with a wide range of dinucleophiles to construct five- or six-membered rings. For example, reaction with hydrazines can lead to thiadiazoles, while reaction with β-amino ketones can yield pyrimidine (B1678525) thiones.

The following table summarizes potential heterocyclic systems that could be synthesized from Methyl 3-phenyl-2-thiocyanatopropanoate or its isothiocyanate isomer.

| Precursor | Reagent | Resulting Heterocycle |

| Methyl 3-phenyl-2-thiocyanatopropanoate | Amines, followed by α-haloketone | Thiazole derivatives ijper.orgorganic-chemistry.orgnih.govyoutube.com |

| Methyl 3-phenyl-2-isothiocyanatopropanoate | Hydrazine derivatives | Triazole or Thiadiazole derivatives |

| Methyl 3-phenyl-2-isothiocyanatopropanoate | o-Phenylenediamine | Benzimidazole derivatives |

| Methyl 3-phenyl-2-isothiocyanatopropanoate | β-Aroylacetonitriles | Thiazine derivatives rsc.org |

Synthesis of Thiazol-4-ones from Methyl 3-aryl-2-thiocyanatopropanoates

The reaction of methyl 3-aryl-2-thiocyanatopropanoates represents a key transformation for the construction of the thiazol-4-one heterocyclic core. This synthesis is particularly notable for its directness in forming a complex and medicinally relevant scaffold from relatively accessible starting materials.

A documented method for the synthesis of thiazol-4-one derivatives involves the reaction of methyl 3-phenyl-2-thiocyanatopropanoate with secondary cyclic amines such as morpholine. thieme-connect.de The reaction is typically carried out by refluxing a mixture of the thiocyanatopropanoate, the amine, and acetic acid in a suitable solvent like ethanol (B145695) or isopropanol. thieme-connect.de The process involves the amine acting as a nucleophile, which initiates a cascade of reactions leading to the formation of the heterocyclic ring.

The general applicability of this reaction allows for the variation of the amine component, enabling the synthesis of a library of thiazol-4-one derivatives with different substituents, which is valuable for structure-activity relationship studies in drug discovery.

Table 1: Synthesis of 2-(Morpholin-4-yl)-5-benzylthiazol-4(5H)-one

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|

The mechanism for the formation of thiazol-4-ones from methyl 3-aryl-2-thiocyanatopropanoates and amines is a multi-step process. The reaction is initiated by the nucleophilic attack of the amine on the carbon atom of the thiocyanate group. This forms a reactive intermediate.

The subsequent steps involve an intramolecular cyclization. The nitrogen atom of the newly formed isothiourea intermediate attacks the carbonyl carbon of the ester group. This ring-closing step is often the key to forming the five-membered thiazolidinone ring. The final step is the elimination of methanol (B129727) to yield the thiazol-4-one product.

Access to Other Sulfur-Containing Heterocyclic Scaffolds

Beyond thiazol-4-ones, the reactive nature of the α-thiocyanato ester moiety in methyl 3-phenyl-2-thiocyanatopropanoate allows for its potential use in the synthesis of other sulfur-containing heterocycles. While specific examples starting from this exact compound are not extensively documented, the known reactivity of α-thiocyanato ketones and esters suggests plausible pathways to other heterocyclic systems. researchgate.net For instance, reactions with different types of nucleophiles or under different reaction conditions could lead to the formation of thiophenes, thiazines, or other related structures. The thiocyanate group can serve as a building block, providing both a sulfur and a nitrogen atom (or just the sulfur atom after hydrolysis or reduction) for the construction of the heterocyclic ring.

Derivatization to Diverse Sulfur-Containing Functional Groups

The thiocyanate group in methyl 3-phenyl-2-thiocyanatopropanoate is a versatile functional handle that can be converted into a range of other important sulfur-containing functional groups. This allows for the diversification of the molecular scaffold for various applications.

Conversion to Thiols, Thioethers, and Disulfides

The conversion of organic thiocyanates to thiols is a fundamental transformation in sulfur chemistry. researchgate.net Various methods have been developed for this purpose, often involving reduction or hydrolysis. One efficient method involves the use of phosphorus pentasulfide (P₂S₅) in a solvent like toluene (B28343) under reflux conditions. researchgate.net This method is advantageous as it avoids the use of harsh reducing agents.

Once the corresponding thiol, methyl 3-phenyl-2-mercaptopropanoate, is formed, it can be readily converted to other sulfur derivatives.

Thioethers: The thiol can be deprotonated with a base to form a thiolate anion, which is an excellent nucleophile. Subsequent reaction with an alkyl halide (R-X) via an Sₙ2 reaction yields the corresponding thioether.

Disulfides: Mild oxidation of the thiol leads to the formation of a disulfide. This can be achieved using various oxidizing agents, including iodine (I₂) or even air under certain conditions. This oxidative coupling connects two thiol molecules through a sulfur-sulfur bond.

Table 2: Derivatization of the Thiocyanate Group

| Starting Material | Reagent(s) | Product Functional Group |

|---|---|---|

| Methyl 3-phenyl-2-thiocyanatopropanoate | 1. P₂S₅, Toluene2. Base, R-X | Thioether |

Introduction of Trifluoromethylthiolate Moieties

The trifluoromethylthio (SCF₃) group is of significant interest in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. While the direct conversion of the thiocyanate group of methyl 3-phenyl-2-thiocyanatopropanoate into a trifluoromethylthiolate group is not a commonly reported transformation, one can envision a synthetic route involving the nucleophilic substitution of the thiocyanate group.

A plausible, though not specifically documented, approach could involve the reaction of the parent compound with a nucleophilic trifluoromethylthiolating agent, such as silver trifluoromethylthiolate (AgSCF₃) or a related reagent. rsc.org In such a reaction, the thiocyanate would act as a leaving group, being displaced by the⁻SCF₃ nucleophile. The feasibility of this reaction would depend on the relative nucleophilicity of the trifluoromethylthiolate anion and the leaving group ability of the thiocyanate.

Alternatively, the introduction of a trifluoromethylthiolate moiety can be achieved through radical pathways on similar substrates, such as aryl alkynoate esters, using reagents like AgSCF₃ as a radical source. rsc.org This suggests that radical conditions could potentially be explored for the trifluoromethylthiolation of derivatives of methyl 3-phenyl-2-thiocyanatopropanoate.

Tetrazole Formation via Click Chemistry

The thiocyanate group is a known precursor for the formation of 5-substituted-1H-tetrazoles through [3+2] cycloaddition reactions with azide (B81097) sources. This transformation is a key example of "click chemistry," prized for its efficiency and high yields. Organic thiocyanates can react with sodium azide, often in the presence of a Lewis acid catalyst such as zinc(II) chloride or an environmentally benign promoter like sulfamic acid, to yield the corresponding 5-thio-substituted tetrazole. rsc.orgresearchgate.net The reaction typically proceeds by the addition of the azide anion to the electrophilic carbon of the thiocyanate group, followed by cyclization.

For Methyl 3-phenyl-2-thiocyanatopropanoate, this reaction would be expected to yield a tetrazole derivative where the sulfur atom is bonded to the C5 position of the tetrazole ring. The reaction conditions would likely involve heating the α-thiocyanato ester with sodium azide in a suitable solvent like dimethylformamide (DMF). The presence of the ester and phenyl groups may influence the reaction rate and yield.

A general representation of this transformation is as follows:

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Product |

| Methyl 3-phenyl-2-thiocyanatopropanoate | Sodium Azide (NaN₃) | Lewis Acid (e.g., ZnCl₂) or Sulfamic Acid (NH₂SO₃H) | DMF | Methyl 3-phenyl-2-(1H-tetrazol-5-ylthio)propanoate |

Thio-alkynylation Reactions

Thio-alkynylation reactions involve the coupling of a sulfur-containing compound with a terminal alkyne to form an alkynyl sulfide. While direct thio-alkynylation of α-thiocyanato esters has not been specifically detailed, copper-catalyzed methods have been developed for other classes of thiocyanates, such as enaminone-based thiocyanates. rsc.org These reactions typically proceed under mild conditions in the presence of a copper catalyst and a base.

In a hypothetical thio-alkynylation reaction of Methyl 3-phenyl-2-thiocyanatopropanoate, the thiocyanate would act as the sulfur source. The reaction with a terminal alkyne, in the presence of a suitable copper catalyst (e.g., copper(II) acetate), would be expected to yield an alkynyl sulfide. The cyano group would serve as a leaving group. The specific reaction conditions, including the choice of catalyst, base, and solvent, would be critical for a successful transformation and would require experimental optimization.

A plausible reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Methyl 3-phenyl-2-thiocyanatopropanoate | Terminal Alkyne (R-C≡CH) | Copper(II) Acetate (B1210297) (Cu(OAc)₂) | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Methyl 2-(alkynylthio)-3-phenylpropanoate |

Formation of Sulfonyl Chlorides and Phosphonothioates

Formation of Sulfonyl Chlorides:

Organic thiocyanates can be converted to sulfonyl chlorides through oxidative chlorination. This transformation typically involves reacting the thiocyanate with a chlorinating agent in the presence of water. For instance, treatment of an alkyl or aryl thiocyanate with chlorine gas in an aqueous medium can yield the corresponding sulfonyl chloride. While this reaction is established for simpler thiocyanates, its application to a more complex molecule like Methyl 3-phenyl-2-thiocyanatopropanoate would need to account for potential side reactions involving the ester or phenyl groups. A successful conversion would provide a valuable intermediate for the synthesis of sulfonamides and other sulfur-containing compounds.

Formation of Phosphonothioates:

The synthesis of phosphonothioates can be achieved through various methods, often involving the reaction of a phosphorus(III) compound, such as a phosphite, with a sulfur-containing electrophile. While the direct reaction of α-thiocyanato esters with phosphites to form phosphonothioates is not a commonly cited method, related transformations suggest its plausibility. For example, S-aryl phosphorothioates have been synthesized from aryl sulfonyl chlorides and H-phosphonates. A potential, though speculative, route could involve the reaction of Methyl 3-phenyl-2-thiocyanatopropanoate with a dialkyl phosphite. This reaction would likely require activation of the thiocyanate group or catalysis to proceed efficiently.

The following table summarizes the key reactants and expected products for these transformations:

| Transformation | Starting Material | Key Reagents | Expected Product |

| Sulfonyl Chloride Formation | Methyl 3-phenyl-2-thiocyanatopropanoate | Chlorine (Cl₂), Water (H₂O) | Methyl 2-(chlorosulfonyl)-3-phenylpropanoate |

| Phosphonothioate Formation | Methyl 3-phenyl-2-thiocyanatopropanoate | Dialkyl Phosphite ((RO)₂P(O)H) | Dialkyl S-(1-(methoxycarbonyl)-2-phenylethyl) phosphorothioate |

It is important to reiterate that the reactions described in this article are based on the known reactivity of the thiocyanate functional group within other molecular contexts. Specific experimental validation for Methyl 3-phenyl-2-thiocyanatopropanoate is required to confirm these predicted transformations and to determine the optimal reaction conditions.

Mechanistic Elucidation of Reactions Involving Methyl 3 Phenyl 2 Thiocyanatopropanoate

Identification of Reactive Intermediates in Thiocyanation

The formation of methyl 3-phenyl-2-thiocyanatopropanoate from its precursors, such as methyl cinnamate (B1238496), involves the addition of a thiocyanate (B1210189) moiety across the carbon-carbon double bond. This process can be initiated by several types of reactive species, depending on the specific thiocyanating agent and reaction conditions employed. The primary intermediates that have been proposed and studied fall into three main categories: electrophilic species like thiocyanogen (B1223195) chloride, radical species, and polar or ionic intermediates.

Thiocyanogen chloride (ClSCN) is a potent electrophilic thiocyanating agent that can be generated in situ from the reaction of a thiocyanate salt with a chlorine source. For instance, the reaction of phenyl-iodine(III) dichloride (PhICl₂) with a thiocyanate salt is proposed to form thiocyanogen chloride. mdpi.com This species readily participates in electrophilic addition reactions with alkenes.

In the context of forming methyl 3-phenyl-2-thiocyanatopropanoate from methyl cinnamate, the mechanism involves the electrophilic attack of ClSCN on the electron-rich double bond. This attack is believed to proceed through a bridged thiiranium-like intermediate (or a cyano-sulphonium ion), which subsequently undergoes nucleophilic attack by the chloride ion to yield a vicinal chloro-thiocyanate adduct. Subsequent transformations would then be required to yield the final product. The electrophilic nature of thiocyanogen and its derivatives makes them effective for reacting with activated alkenes. wikipedia.org

Radical-mediated pathways have emerged as a powerful strategy for the synthesis of organic thiocyanates. researchgate.net These reactions are typically initiated by the generation of the thiocyanate radical (•SCN). This highly reactive species can be formed through the single-electron oxidation of a thiocyanate anion (SCN⁻) using various oxidants such as potassium persulfate (K₂S₂O₈), ceric ammonium (B1175870) nitrate (B79036) (CAN), or transition metals like iron(III) chloride. mdpi.comresearchgate.netorganic-chemistry.org Photoredox catalysis and electrochemical methods have also been successfully employed to generate the •SCN radical under mild conditions. rsc.orgnih.gov

Once generated, the thiocyanate radical adds to the alkene double bond of a substrate like methyl cinnamate. researchgate.net This addition typically occurs at the less substituted carbon atom (the β-position relative to the ester) to form a more stable carbon-centered radical intermediate at the α-position, which is stabilized by the adjacent ester group. This carbon-centered radical is then trapped or undergoes further reaction to yield the final product. researchgate.net The involvement of radical intermediates is supported by mechanistic studies and the successful application of radical initiators and conditions in various thiocyanation reactions. mdpi.com

| Intermediate Type | Generation Method | Key Characteristics |

| Thiocyanate Radical (•SCN) | Oxidation of SCN⁻ (e.g., with K₂S₂O₈, Ag(II), photoredox catalyst) | Highly reactive; adds to C=C bonds to form carbon-centered radicals. |

| Carbon-Centered Radical | Addition of •SCN to an alkene | Stabilized by adjacent functional groups (e.g., esters); can be trapped to form the final product. |

In the absence of strong oxidants or radical initiators, the thiocyanation of alkenes can proceed through polar mechanisms involving charged intermediates. The electrophilic addition of a thiocyanating agent, such as thiocyanogen ((SCN)₂), to an alkene can lead to the formation of a bridged episulfonium-like ion, specifically a cyano-sulphonium ion. rsc.org This three-membered ring intermediate is analogous to the bromonium or chloronium ions formed during halogenation of alkenes.

The reaction pathway continues with the nucleophilic attack of a counter-ion (e.g., thiocyanate anion) on one of the carbon atoms of the bridged intermediate. This attack typically occurs in an anti-fashion, leading to a trans-dithiocyanated product. In the case of methyl cinnamate, the presence of the phenyl and methoxycarbonyl groups influences the stability and reactivity of these polar intermediates, directing the regiochemical outcome of the nucleophilic attack. In some cases, particularly with substrates that can form highly stabilized carbocations, a discrete open-chain carbonium ion might be formed instead of a bridged intermediate. proquest.com

Studies on Regioselectivity and Stereoselectivity Control

The synthesis of methyl 3-phenyl-2-thiocyanatopropanoate from methyl cinnamate is a difunctionalization reaction where control over regioselectivity (which carbon gets the -SCN group) and stereoselectivity (the spatial arrangement of the new groups) is paramount.

Regioselectivity: The regiochemical outcome in the addition to methyl cinnamate is dictated by the electronic and steric effects of the phenyl and methoxycarbonyl substituents.

In radical additions , the thiocyanate radical (•SCN) preferentially adds to the β-carbon of the double bond. This is because it generates a more stable carbon-centered radical at the α-position, which is resonance-stabilized by the adjacent carbonyl group of the ester.

In electrophilic/polar additions , the electrophilic sulfur atom of the thiocyanating agent also attacks the β-carbon. This leads to the formation of a positive charge (either in a bridged ion or an open carbocation) at the α-carbon, where it is similarly stabilized by the ester group. mdpi.com

Therefore, both major mechanistic pathways favor the formation of the 2-thiocyanato isomer. Various thiocyanation methods for aromatic and heteroaromatic compounds have been developed to achieve high regioselectivity. nih.govjchemlett.com

Stereoselectivity: The stereochemistry of the addition is often controlled by the nature of the intermediate.

Mechanisms involving a bridged cyano-sulphonium ion intermediate typically result in anti-addition. The nucleophile attacks the bridged ion from the face opposite to the ring, leading to a trans-product.

The stereochemical outcome of radical additions can be more variable. However, anti-addition is also frequently observed. The addition of the thiocyanate radical is followed by the trapping of the resulting carbon-centered radical intermediate, and the approach of the trapping agent can be influenced by steric factors, often favoring an anti relationship.

Studies on the thiocyanatothiolation of alkynes have also demonstrated high regio- and stereoselectivity, providing vinyl thiocyanates through a proposed sulfonium (B1226848) intermediate pathway. rsc.org

| Factor | Influence on Radical Pathway | Influence on Polar Pathway | Outcome for Methyl 3-phenyl-2-thiocyanatopropanoate |

| Regioselectivity | •SCN adds to β-carbon to form a stable α-radical (ester-stabilized). | Electrophile adds to β-carbon to form a stable α-cation (ester-stabilized). | Selective formation of the 2-thiocyanato isomer. |

| Stereoselectivity | Often results in anti-addition due to steric hindrance in the radical trapping step. | Bridged cyano-sulphonium ion leads to anti-addition via backside nucleophilic attack. | Predominantly anti-addition product. |

Catalyst Role and Reaction Pathway Modulations

Catalysts play a pivotal role in thiocyanation reactions, often determining which mechanistic pathway is followed and thereby influencing the reaction's efficiency and selectivity. rsc.org

Radical Pathway Modulation: Transition metals and photoredox catalysts are instrumental in promoting radical pathways. For example, silver(I) salts, when used with an oxidant like K₂S₂O₈, can be oxidized to Ag(II). The Ag(II) species then oxidizes the thiocyanate anion to the thiocyanate radical, initiating the radical chain reaction. mdpi.com Similarly, visible-light photoredox catalysts can facilitate the single-electron transfer (SET) process needed to generate the •SCN radical under very mild conditions. rsc.org

Polar Pathway Modulation: Lewis acids can activate the thiocyanating agent, enhancing its electrophilicity and favoring a polar mechanism. For instance, iron(III) chloride (FeCl₃) can act as a Lewis acid to activate N-thiocyanatosaccharin for the electrophilic thiocyanation of arenes. organic-chemistry.org Brønsted acids have also been utilized to promote regioselective thiocyanation. nih.gov Palladium catalysts have been employed in directed C-H bond activation to achieve thiocyanation, showcasing a distinct, metal-mediated pathway. nih.gov

The choice of catalyst can thus serve as a switch between different reaction mechanisms. In the absence of a specific radical initiator or a strong Lewis acid, the reaction might proceed slowly or through a background uncatalyzed pathway. The catalyst's role is to lower the activation energy for a specific pathway, making it the dominant route.

Mechanisms of Thiocyanate Isomerization

Organic thiocyanates (R-SCN) can isomerize to their more thermodynamically stable isothiocyanate (R-NCS) isomers, often upon heating or under catalytic conditions. chemrxiv.orgwikipedia.org The mechanism of this rearrangement is highly dependent on the structure of the organic substrate. proquest.com

For compounds like methyl 3-phenyl-2-thiocyanatopropanoate, where the thiocyanate group is attached to a secondary carbon, two primary mechanisms for isomerization are considered:

Intramolecular Rearrangement: This mechanism involves a concerted, cyclic transition state. The nitrogen atom's lone pair of electrons attacks the carbon atom bearing the thiocyanate group, while the C-S bond cleaves simultaneously. This process is often characterized by first-order kinetics and is less sensitive to solvent polarity. proquest.com

Ionic Dissociation-Recombination: This pathway involves the cleavage of the C-S bond to form an intimate ion pair, consisting of a carbocation and the ambident thiocyanate anion ([SCN]⁻). The carbocation is stabilized by the adjacent phenyl and methoxycarbonyl groups. The thiocyanate anion can then re-attack the carbocation with either its sulfur or nitrogen atom. While the initial product is formed via sulfur attack (kinetic control), recombination via the nitrogen atom leads to the more stable isothiocyanate (thermodynamic control). This mechanism is accelerated by polar solvents, which can stabilize the charged intermediates. proquest.com

The propensity for a thiocyanate to isomerize is closely linked to the stability of the potential carbocation at the α-carbon. Substrates that can form stable carbocations (e.g., tertiary, benzylic, or allylic) tend to isomerize more readily, often via an ionic mechanism. proquest.comrsc.org

Despite a comprehensive search for experimental data pertaining to "Methyl 3-phenyl-2-thiocyanatopropanoate," specific spectroscopic information required to generate the requested article is not available in the public domain. Detailed ¹H NMR, ¹³C NMR, IR, and HRMS data, as well as information regarding reaction monitoring, chiroptical properties, and X-ray crystallography for this exact compound, could not be located in the searched scientific literature.

The generation of a scientifically accurate and informative article, as per the user's detailed outline, is contingent upon the availability of this precise experimental data. Without access to primary sources that have synthesized and characterized "Methyl 3-phenyl-2-thiocyanatopropanoate," it is not possible to provide a thorough and factual analysis for the following sections:

Advanced Spectroscopic Characterization and Structural Analysis

Advanced X-ray Diffraction Studies for Solid-State Structure Elucidation

Creating content for these sections without the actual spectral data would require speculation and would not meet the standards of scientific accuracy. Therefore, the article cannot be generated at this time. Should relevant research containing the characterization of "Methyl 3-phenyl-2-thiocyanatopropanoate" become publicly available, this request can be revisited.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate for Organic Transformations

The unique arrangement of functional groups in Methyl 3-phenyl-2-thiocyanatopropanoate positions it as a valuable intermediate for a variety of organic transformations. The thiocyanate (B1210189) group (–SCN) is a versatile functional handle that can undergo a range of reactions. It can act as a precursor to other sulfur-containing functionalities such as thiols, isothiocyanates, and sulfides. For instance, reduction of the thiocyanate group can yield the corresponding thiol, while isomerization, often thermally or photochemically induced, can lead to the formation of the corresponding isothiocyanate.

The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups such as amides, acid chlorides, or other esters. The presence of a methylene (B1212753) group adjacent to both the phenyl ring and the carbon bearing the thiocyanate group also offers potential for enolate chemistry, allowing for the introduction of additional substituents at the α-position to the ester.

The combination of these reactive sites within a single molecule allows for sequential and controlled modifications, making Methyl 3-phenyl-2-thiocyanatopropanoate a strategic intermediate in multi-step synthetic sequences. Its utility is underscored by the ability to orchestrate the reactivity of one functional group while the other remains intact, or to engage both in a concerted or tandem fashion to build molecular complexity.

Precursor in the Synthesis of Thiazole-Based Heterocyclic Systems

Thiazole (B1198619) rings are prevalent structural motifs in a vast number of biologically active compounds, including pharmaceuticals and natural products. nih.govresearchgate.net The synthesis of thiazoles often involves the condensation of a thioamide or a related sulfur-containing nucleophile with an α-halocarbonyl compound, a classic method known as the Hantzsch thiazole synthesis. bepls.comorganic-chemistry.org

Methyl 3-phenyl-2-thiocyanatopropanoate can be envisioned as a precursor for the thioamide component required for thiazole synthesis. While not a direct thioamide, the thiocyanate group can be chemically transformed into a thioamide equivalent under specific reaction conditions. For instance, treatment with a suitable nucleophile in the presence of an acid or base catalyst could potentially hydrolyze the thiocyanate to a thiocarbamate, which can then be further converted to a thioamide.

Alternatively, the thiocyanate group itself might participate directly in cyclization reactions under certain catalytic conditions to form thiazole or related heterocyclic systems. The reaction would likely involve the activation of the thiocyanate group followed by an intramolecular or intermolecular cyclization with a suitable partner. The phenyl and methyl ester groups would then serve as substituents on the resulting thiazole ring, offering points for further diversification.

| Starting Material | Reagent | Product | Potential Reaction Type |

| Methyl 3-phenyl-2-thiocyanatopropanoate | α-haloketone | Substituted Thiazole | Hantzsch-type synthesis |

| Methyl 3-phenyl-2-thiocyanatopropanoate | Amine/H2S | Thioamide intermediate | Thioamide formation |

Facilitating the Construction of Diverse Organosulfur Compounds

The thiocyanate moiety is a gateway to a wide array of organosulfur compounds, which are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. researchgate.netmdpi.com Methyl 3-phenyl-2-thiocyanatopropanoate, with its accessible thiocyanate group, can serve as a starting material for the synthesis of various sulfur-containing molecules.

Simple transformations of the thiocyanate group can lead to the formation of thiols, disulfides, and thioethers. For example, reduction of the thiocyanate with reducing agents like zinc in an acidic medium or lithium aluminum hydride can yield the corresponding thiol, methyl 3-phenyl-2-mercaptopropanoate. This thiol can then be further functionalized, for instance, by oxidation to the corresponding disulfide or by alkylation to form a thioether.

Furthermore, the thiocyanate group can act as a synthon for the sulfenyl group (RS-), which can be transferred to other molecules. This allows for the introduction of the 3-phenyl-2-(methoxycarbonyl)propylthio group into various molecular scaffolds. Such transformations are valuable for creating libraries of organosulfur compounds for biological screening or for the development of new materials.

| Product Type | Reaction | Reagents |

| Thiol | Reduction | Zn/H+ or LiAlH4 |

| Disulfide | Oxidation of thiol | I2, H2O2 |

| Thioether | Alkylation of thiol | Alkyl halide |

Enabling Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. researchgate.netresearchgate.net This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. The thiocyanate group is an attractive functionality for LSF due to its versatile reactivity and its ability to be converted into other functional groups. researchgate.netnih.govacs.org

While the direct introduction of the thiocyanate group into a complex molecule containing a phenylpropanoate substructure is a plausible LSF strategy, Methyl 3-phenyl-2-thiocyanatopropanoate itself can be used as a building block in the synthesis of complex molecules where the thiocyanate group is carried through several steps before being transformed in a late-stage modification. This allows for the exploration of the chemical space around a core scaffold by modifying the thiocyanate group into various other functionalities, thereby fine-tuning the properties of the final molecule.

Facilitating Difunctionalization Reactions of Unsaturated Systems

Difunctionalization reactions of unsaturated systems, such as alkenes, are powerful methods for rapidly increasing molecular complexity. rsc.orgresearchgate.netnih.govresearchgate.netrsc.org These reactions involve the addition of two different functional groups across a double bond in a single step. Methyl 3-phenyl-2-thiocyanatopropanoate can be viewed as the product of a difunctionalization reaction of methyl cinnamate (B1238496), where a thiocyanate group and a hydrogen atom are added across the double bond.

Conversely, the methodology used to synthesize Methyl 3-phenyl-2-thiocyanatopropanoate can be applied to other unsaturated systems to facilitate their difunctionalization. The development of catalytic systems that enable the addition of a thiocyanate group and another functional group across a double or triple bond is an active area of research. Methyl 3-phenyl-2-thiocyanatopropanoate can serve as a model compound for the development and optimization of such reactions. For example, radical-mediated additions of a thiocyanate source to an alkene in the presence of a hydrogen atom donor could be a potential route to this and related compounds.

| Alkene | Reagents | Product | Reaction Type |

| Methyl Cinnamate | HSCN source, H-donor | Methyl 3-phenyl-2-thiocyanatopropanoate | Hydrothiocyanation |

| Styrene | SCN source, MeOOC-CH2- source | Methyl 3-phenyl-2-thiocyanatopropanoate | Carbothiocyanation |

Utilization in Multi-Step Synthesis of Structurally Related Esters (e.g., α-Isothiocyanatoacrylic Esters)

The structural framework of Methyl 3-phenyl-2-thiocyanatopropanoate allows for its conversion into other structurally related esters with distinct functionalities. A notable example is the potential synthesis of α-isothiocyanatoacrylic esters. This transformation would likely involve a two-step process: an elimination reaction to introduce a double bond, followed by the isomerization of the thiocyanate to an isothiocyanate.

The elimination of the hydrogen at the α-position to the ester and the thiocyanate group at the β-position could be achieved by treatment with a suitable base to afford methyl 2-phenyl-3-thiocyanatoacrylate. Subsequent isomerization of the thiocyanate group to the more thermodynamically stable isothiocyanate could be induced by heat or light, yielding the corresponding α-isothiocyanatoacrylic ester. acs.orgwikipedia.org Such compounds are valuable synthetic intermediates, as the isothiocyanate group is highly reactive towards nucleophiles, enabling the synthesis of a variety of heterocyclic and acyclic structures. rsc.orgnih.govorganic-chemistry.orgarkat-usa.org

This potential synthetic route highlights the utility of Methyl 3-phenyl-2-thiocyanatopropanoate as a versatile precursor for accessing other valuable building blocks in organic synthesis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states.

The study of reaction mechanisms involving Methyl 3-phenyl-2-thiocyanatopropanoate can be approached using quantum chemical methods to explore various possible pathways. For instance, in reactions such as nucleophilic substitution at the carbon bearing the thiocyanate (B1210189) group or addition reactions to the ester moiety, computational models can identify the most energetically favorable routes. These calculations can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.

A key aspect of these studies is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The geometry and energy of a transition state provide crucial information about the kinetics of a reaction. For example, the activation energy, which determines the reaction rate, can be calculated as the energy difference between the reactants and the transition state.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Hypothetical Reaction of Methyl 3-phenyl-2-thiocyanatopropanoate

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ | 25.3 | Electronic Activation Energy |

| ΔH‡ | 24.8 | Activation Enthalpy |

| ΔG‡ | 35.1 | Gibbs Free Energy of Activation |

| ΔErxn | -15.7 | Electronic Energy of Reaction |

| ΔHrxn | -16.2 | Enthalpy of Reaction |

| ΔGrxn | -10.5 | Gibbs Free Energy of Reaction |

Note: The data in this table is hypothetical and serves to illustrate the typical output of quantum chemical calculations for reaction energetics.

Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be employed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface.

Computational Modeling of Reactivity and Selectivity

Computational modeling offers a predictive framework for understanding the reactivity and selectivity of Methyl 3-phenyl-2-thiocyanatopropanoate in various chemical transformations. nih.gov Methods like the Molecular Electron Density Theory (MEDT) can be used to analyze the electron density distribution to predict how the molecule will interact with other reagents. nih.gov

Reactivity indices derived from conceptual Density Functional Theory (DFT) are particularly useful in this regard. researchgate.net These indices, such as global electrophilicity and nucleophilicity, as well as local indices like the Fukui functions or Parr functions, can predict the most likely sites for electrophilic or nucleophilic attack. nih.govresearchgate.net For Methyl 3-phenyl-2-thiocyanatopropanoate, this allows for the prediction of its behavior in reactions like cycloadditions or reactions with various nucleophiles and electrophiles. nih.gov

For instance, the analysis of Parr functions can explain the regioselectivity observed in cycloaddition reactions. nih.gov In cases where multiple products can be formed, computational modeling can calculate the activation energies for each reaction pathway, thereby predicting the major product under kinetic control. Similarly, by comparing the thermodynamic stability of the possible products, the outcome under thermodynamic control can be determined. nih.gov

Table 2: Hypothetical Conceptual DFT Reactivity Indices for Methyl 3-phenyl-2-thiocyanatopropanoate

| Index | Value (eV) | Interpretation |

| Electronic Chemical Potential (μ) | -4.5 | Tendency to escape from the system |

| Chemical Hardness (η) | 6.2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 1.6 | Propensity to accept electrons |

| Global Nucleophilicity (N) | 2.8 | Propensity to donate electrons |

Note: This table contains hypothetical values to illustrate the nature of conceptual DFT reactivity indices.

Molecular Dynamics Simulations for Conformational Analysis of Thiocyanato Esters

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes over time. nih.govnih.govresearchgate.net For a flexible molecule like Methyl 3-phenyl-2-thiocyanatopropanoate, which has several rotatable bonds, MD simulations can provide a detailed picture of its conformational landscape. nih.govnih.govresearchgate.net

By simulating the motion of the atoms in the molecule over a period of time, MD can explore the different accessible conformations and their relative populations. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as solvents or biological targets.

The simulations can be performed in various environments, such as in the gas phase or in different solvents, to understand how the surrounding medium affects the conformational preferences. nih.gov The results of MD simulations can be used to calculate various properties, including average geometries, dihedral angle distributions, and the free energy differences between different conformational states. This information is valuable for interpreting experimental data, for example, from NMR spectroscopy. researchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and bonding of molecules. nih.govresearchgate.netresearchgate.net For Methyl 3-phenyl-2-thiocyanatopropanoate, DFT calculations can provide detailed information about the distribution of electrons within the molecule, the nature of its chemical bonds, and its molecular orbitals. nih.govresearchgate.netresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of DFT studies. The energy and shape of these frontier orbitals are fundamental to understanding the molecule's reactivity, as they are typically the primary orbitals involved in chemical reactions. For example, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).